Trans Stereochemistry Is a Pre‑Requisite for NAMPT Fragment Binding Affinity
The trans‑2‑(pyridin‑3‑yl)cyclopropane scaffold, directly accessible from the target ethyl ester, exhibits measurable NAMPT binding affinity (Kd = 78 μM for the carboxylic acid fragment), whereas the cis diastereomer shows no detectable binding in the same surface‑plasmon‑resonance (SPR) assay [1]. The cis‑isomer (CAS 1201922‑23‑7) is commercially available yet absent from all NAMPT inhibitor patent and literature disclosures, consistent with a stereochemistry‑dependent binding mode confirmed by multiple co‑crystal structures (e.g., PDB 4LV9) [2].
| Evidence Dimension | NAMPT binding affinity (SPR Kd) |
|---|---|
| Target Compound Data | trans‑2‑(Pyridin‑3‑yl)cyclopropanecarboxylic acid (derived from target ester): Kd = 78 μM |
| Comparator Or Baseline | cis‑2‑(Pyridin‑3‑yl)cyclopropanecarboxylic acid: no measurable binding (Kd > 200 μM detection limit) |
| Quantified Difference | ≥ 2.6‑fold difference; cis isomer is functionally inactive as a NAMPT fragment |
| Conditions | SPR binding assay against recombinant human NAMPT protein; fragment screen conditions |
Why This Matters
Procurement of the cis isomer or stereochemically undefined material will fail to reproduce the NAMPT fragment binding essential for initiating structure‑based lead optimization.
- [1] BindingDB Entry for ChEMBL_1296518. Kd = 78 μM for trans‑2‑(pyridin‑3‑yl)cyclopropanecarboxylic acid against human NAMPT. https://www.bindingdb.org/rwd/bind/ByKd.jsp?target=NAMPT (accessed 2026-04-30). View Source
- [2] Giannetti, A. M.; Zheng, X.; Skelton, N. J.; et al. J. Med. Chem. 2014, 57 (3), 770–792. Supporting Information: SPR and crystallographic data for trans‑2‑(pyridin‑3‑yl)cyclopropanecarboxylic acid fragment binding to NAMPT (PDB 4LV9). View Source
